
1-(3-Tert-butyl-2,6-dihydroxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Tert-butyl-2,6-dihydroxyphenyl)ethanone is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol It is characterized by the presence of a tert-butyl group and two hydroxyl groups attached to a phenyl ring, along with an ethanone group
Vorbereitungsmethoden
1-(3-Tert-butyl-2,6-dihydroxyphenyl)ethanone can be synthesized through the reaction of 2,6-dihydroxyacetophenone with tert-butanol in the presence of concentrated sulfuric acid in benzene at 55°C in a sealed tube . This method involves the formation of the tert-butyl group on the phenyl ring, resulting in the desired compound. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(3-Tert-butyl-2,6-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethanone group to an alcohol group. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with halogens or other electrophiles. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules. Aldol condensation is a typical example.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Tert-butyl-2,6-dihydroxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases associated with oxidative damage.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-(3-Tert-butyl-2,6-dihydroxyphenyl)ethanone involves its interaction with molecular targets and pathways related to oxidative stress. The compound’s hydroxyl groups can scavenge free radicals, thereby reducing oxidative damage in cells. This antioxidant activity is mediated through the donation of hydrogen atoms from the hydroxyl groups, neutralizing reactive oxygen species (ROS) and preventing cellular damage.
Vergleich Mit ähnlichen Verbindungen
1-(3-Tert-butyl-2,6-dihydroxyphenyl)ethanone can be compared with similar compounds such as:
2,6-Di-tert-butyl-4-methylphenol (BHT): Both compounds have antioxidant properties, but BHT is more commonly used as a food preservative.
2,6-Di-tert-butylphenol: This compound lacks the ethanone group, making it less reactive in certain chemical reactions.
2,6-Di-tert-butyl-4-hydroxybenzaldehyde: The presence of an aldehyde group instead of an ethanone group gives it different reactivity and applications.
Eigenschaften
Molekularformel |
C12H16O3 |
|---|---|
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
1-(3-tert-butyl-2,6-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C12H16O3/c1-7(13)10-9(14)6-5-8(11(10)15)12(2,3)4/h5-6,14-15H,1-4H3 |
InChI-Schlüssel |
QKEYDWIKEOHPMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1O)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,5-Trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13865789.png)



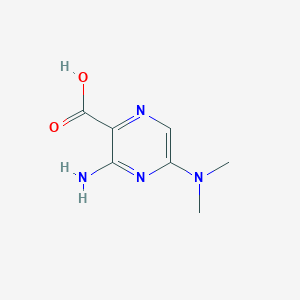
![[3-[(3,5-Dimethylphenyl)methoxy]phenyl]methanol](/img/structure/B13865815.png)
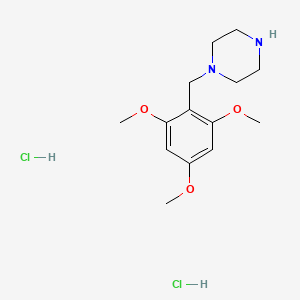
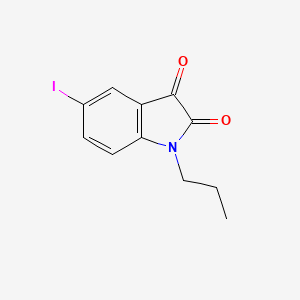
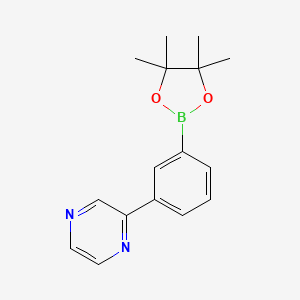

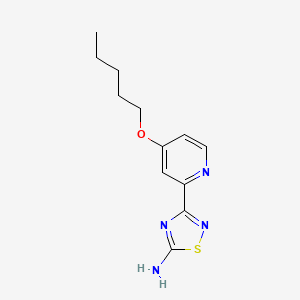
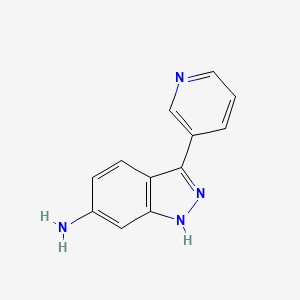
![2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol](/img/structure/B13865855.png)
![3-[(1-Methylpiperidin-4-yl)amino]quinolin-6-ol](/img/structure/B13865870.png)
